molecular formula C10H7Cl2N B1586034 2-Chloro-3-(chloromethyl)quinoline CAS No. 90097-52-2

2-Chloro-3-(chloromethyl)quinoline

Cat. No. B1586034
CAS RN: 90097-52-2
M. Wt: 212.07 g/mol
InChI Key: UOIJHUIOTFDGNA-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)quinoline is a chemical compound with the empirical formula C10H7Cl2N . It is a solid substance that appears as a white to light yellow or light orange powder or crystal .


Synthesis Analysis

The synthesis of 2-Chloro-3-(chloromethyl)quinoline and related analogs has been highlighted in recent research . The synthesis involves the construction of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The Vilsmeier-Haack reaction has been used to prepare 2-Chloroquinoline-3-carbaldehydes from acetanilide .


Molecular Structure Analysis

The molecular weight of 2-Chloro-3-(chloromethyl)quinoline is 212.07 . The structure of the compound includes a quinoline ring with chloromethyl groups attached .


Chemical Reactions Analysis

The chemistry of 2-Chloro-3-(chloromethyl)quinoline involves various reactions. For instance, it can undergo substitution reactions to produce Schiff’s bases . It can also participate in intramolecular cyclization of 1,3-diols .


Physical And Chemical Properties Analysis

2-Chloro-3-(chloromethyl)quinoline is a solid at 20 degrees Celsius . It has a melting point range of 114.0 to 118.0 degrees Celsius . The compound is soluble in dimethylformamide .

Scientific Research Applications

  • Synthesis of Quinoline Ring Systems

    • The compound is used in the synthesis of quinoline ring systems . This involves the construction of fused or binary quinoline-cord heterocyclic systems .
    • The best product yield (80–85%) and lowest reaction time were achieved using L-proline as a catalyst .
  • Synthesis of Bioactive Heterocyclic Compounds

    • The compound is used in the synthesis of bioactive heterocyclic compounds of different classes having pharmacological activities .
  • Intramolecular Cyclization of 1,3-diols

    • The compound is used in the intramolecular cyclization of 1,3-diols . This reaction was performed in DMF containing HCl to produce (2R,4S)-2,4-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline .
  • Synthesis of Pyridoquinolinones

    • The compound is used in the one-pot synthesis of pyridoquinolinones . This involves the treatment of substituted acetanilide with DMF and POCl3 to produce the compound. To this reaction mixture, a secondary amide is added in POCl3 solution containing one drop of DMF, and the mixture is heated for a further 2-3 hours at 75°C .
  • Substitution Reactions

    • The compound is used in substitution reactions . For example, 3-formylquinoline-2(1H)-thione and -seleno have been prepared from the reaction of the compound with NaXH (X = S, Se). These compounds reacted with primary amine to produce Schiff’s bases .
  • Synthesis of Thiazolidinone and Thiazoline Derivatives

    • The compound is used in the synthesis of thiazolidinone and thiazoline derivatives . This involves the treatment of 2-(3-(1,3-dioxolan-2-yl)quinolin-2-yl)-N-substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of the compound with ethylene glycol followed by reaction with hydrazine hydrate to afford 3-(1,3-dioxolan-2-yl)-2-hydrazinoquinoline. The latter compound reacted with substituted isothiocyanates and with α-halocarbonyl compounds which yielded thiazolidinone and thiazoline derivatives .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - Skin Sens. 1 . It causes severe skin burns and eye damage and may be corrosive to metals . Safety measures include wearing protective gloves, clothing, eye protection, and face protection .

Future Directions

The future directions for 2-Chloro-3-(chloromethyl)quinoline could involve further exploration of its synthesis methods and reactions, as well as its potential applications in various fields, given its biological and pharmacological activities .

properties

IUPAC Name

2-chloro-3-(chloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIJHUIOTFDGNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366246
Record name 2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834712
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Chloro-3-(chloromethyl)quinoline

CAS RN

90097-52-2
Record name 2-chloro-3-(chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(chloromethyl)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
UF Rizvi, HL Siddiqui, S Ahmad, M Ahmad… - … Section C: Crystal …, 2008 - scripts.iucr.org
Molecules of (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-iodo-2-thienyl)prop-2-en-1-one, C17H11ClINOS, (I), and (E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(5-methyl-2-furyl)prop-2-en-1-…
Number of citations: 6 scripts.iucr.org
M Gund, S Mohana Roopan, FR Nawaz Khan… - Research on Chemical …, 2012 - Springer
An efficient and regioselective O-alkylation of amides with a variety of electrophiles in the presence of silver nanoparticles is reported as part of our recent research on building blocks …
Number of citations: 8 link.springer.com
HBV Sowmya, TH Suresha Kumara… - Acta Crystallographica …, 2015 - scripts.iucr.org
In the molecules of the title compounds, methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate, C18H13BrClNO3, (I), methyl 5-bromo-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]…
Number of citations: 1 scripts.iucr.org
SM Roopan, FRN Khan, BK Mandal - Tetrahedron Letters, 2010 - Elsevier
An efficient and regioselective N-alkylation of 4(3H)-pyrimidone with various electrophiles in the presence of Fe nano particle is reported. The catalyst initiates N-alkylation of amides by …
Number of citations: 73 www.sciencedirect.com
J Sowmya, B Padma, P Leelavathi - Journal of the Indian Chemical Society, 2022 - Elsevier
A library of new hybrid molecules comprising quinoline, 2-nitroimino-1, 3-diazacycloalkane motifs were designed and synthesized as plausible neonicotinoid analogues. These …
Number of citations: 2 www.sciencedirect.com
M Shiri, S Fazelzadeh, V Zadsirjan - Organic Chemistry Research, 2020 - orgchemres.org
… interest on quinolines chemistry [26-35], herein, we report the synthesis of novel dihydropyrimido-thiazinoquinolinone derivatives using substituted 2-chloro-3-chloromethyl quinoline …
Number of citations: 2 www.orgchemres.org
KSS Praveena, EVVS Ramarao, NYS Murthy… - Bioorganic & Medicinal …, 2015 - Elsevier
A new hybrid template designed by linking three pharmacophoric groups, for example, quinoline, triazole and dihydroquinoline moieties have been used for the generation of a library …
Number of citations: 46 www.sciencedirect.com
PB Guje, AB Chidrawar, SB Patwari… - Chemistry & Biology …, 2020 - cbijournal.com
A new and convenient method was developed for the synthesis of 3-(1H-benzo (d) imidazole-2-ylthio) methyl-2-chloroquinoline using 2-chloroquinolin-3-carbaldehydes in quantitative …
Number of citations: 5 cbijournal.com
F Kóródi, J Jekõ, Z Szabó - Journal of heterocyclic chemistry, 1997 - Wiley Online Library
… on the synthesis of the four possible regioisomers of [1,2,4]triazolo[l,3]thiazinoquinolines accessible by the reaction of l,2,4-triazole-5-thiols with 2-chloro-3-chloromethylquinoline. In the …
Number of citations: 2 onlinelibrary.wiley.com
GG Ladani, MP Patel - New Journal of Chemistry, 2015 - pubs.rsc.org
A series of quinoline based 1,3,4-oxadiazole derivatives (8a–l) were synthesized by a chloro-amine coupling reaction approach with different catalysts and solvents. Substituted 1,3,4-…
Number of citations: 49 pubs.rsc.org

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